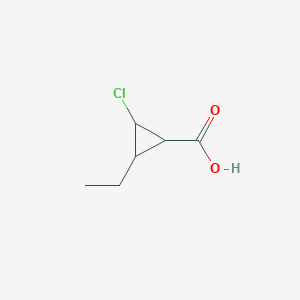
2-Chloro-3-ethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethylcyclopropane-1-carboxylic acid is a chemical compound with the following properties:
Chemical Formula: CHClO
Molecular Weight: 148.59 g/mol
CAS Number: 2060053-39-4
This compound belongs to the cyclopropane carboxylic acid family and contains a chlorine atom, an ethyl group, and a cyclopropane ring. Its unique structure makes it interesting for various applications.
Preparation Methods
a. Synthetic Routes:
The synthetic routes for 2-Chloro-3-ethylcyclopropane-1-carboxylic acid involve chlorination and cyclization reactions. One common method is the reaction of 3-ethylcyclopropane-1-carboxylic acid with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to introduce the chlorine atom.
b. Reaction Conditions:
- Chlorination: Typically carried out in anhydrous conditions using a chlorinating agent.
- Cyclization: The reaction occurs at elevated temperatures (around 100–150°C).
c. Industrial Production:
Industrial-scale production methods may involve continuous flow processes or batch reactions. specific details on large-scale production are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
2-Chloro-3-ethylcyclopropane-1-carboxylic acid can undergo various reactions:
Substitution Reactions: The chlorine atom can be replaced by other functional groups (e.g., hydroxyl, amino, or alkyl groups).
Reduction Reactions: Reduction of the carbonyl group to an alcohol.
Acid-Base Reactions: Reacts with bases to form salts.
Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity (e.g., antimicrobial or antitumor properties).
Medicine: May serve as a precursor for drug development.
Industry: Employed in fine chemical manufacturing.
Mechanism of Action
The exact mechanism of action for 2-Chloro-3-ethylcyclopropane-1-carboxylic acid depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, leading to various effects.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include other cyclopropane carboxylic acids and halogenated derivatives.
here.
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
2-chloro-3-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-4(5(3)7)6(8)9/h3-5H,2H2,1H3,(H,8,9) |
InChI Key |
ISMAHACOZMEGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



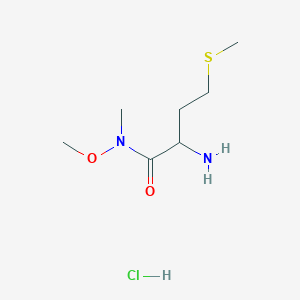
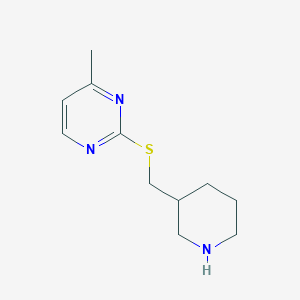
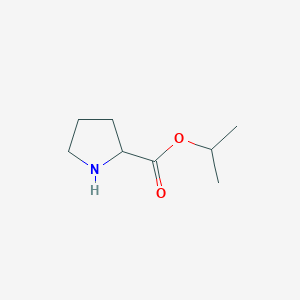
![2-(Propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13216118.png)
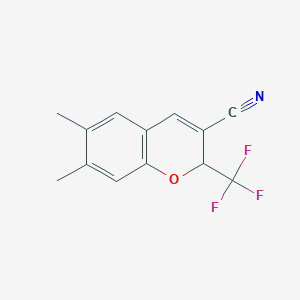
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13216133.png)
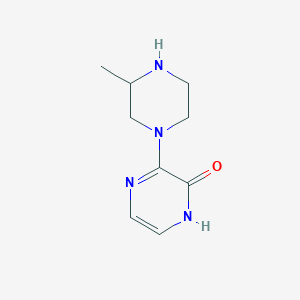
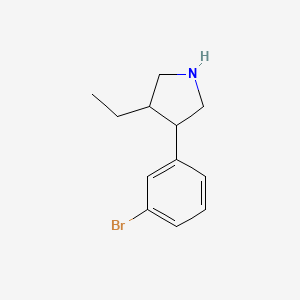
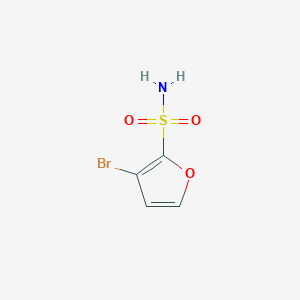
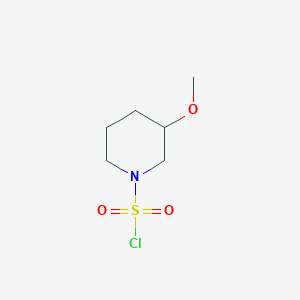

![Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine](/img/structure/B13216164.png)
![1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13216173.png)
